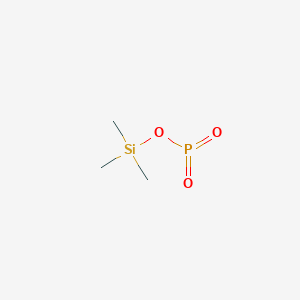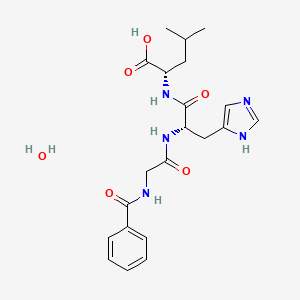
N-Benzoyl-Gly-His-Leu hydrate
Overview
Description
N-Hippuryl-His-Leu (hydrate) is also known by its synonyms : N-Hippuryl-His-Leu (hydrate) is also known by its synonyms: N-Benzoyl-Gly-His-Leu . Its empirical formula is C21H27N5O5 · xH2O , with a molecular weight of 429.47 g/mol (anhydrous basis). The compound is a synthetic substrate for angiotensin-converting enzyme (ACE) .
Mechanism of Action
Target of Action
The primary target of N-Benzoyl-Gly-His-Leu hydrate is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound: interacts with ACE as a substrate
Biochemical Pathways
The interaction of This compound with ACE affects the renin-angiotensin system This system is a critical biochemical pathway for maintaining blood pressure and fluid balance
Result of Action
The molecular and cellular effects of This compound’s Given its interaction with ACE, it may have potential effects on blood pressure and fluid balance . .
Biochemical Analysis
Biochemical Properties
N-Benzoyl-Gly-His-Leu hydrate interacts with the angiotensin-converting enzyme (ACE), serving as a substrate . The nature of this interaction involves the compound binding to the active site of the ACE, which is a key enzyme in the renin-angiotensin system that plays a crucial role in regulating blood pressure .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with ACE. By serving as a substrate for ACE, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with ACE. It binds to the active site of the enzyme, potentially influencing the enzyme’s activity . This can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
This compound is involved in the renin-angiotensin system through its interaction with ACE
Preparation Methods
a. Synthetic Routes: The synthesis of N-Hippuryl-His-Leu involves the sequential coupling of amino acids. The specific synthetic route may vary, but it typically follows peptide synthesis principles.
b. Reaction Conditions: The reaction conditions for peptide bond formation include coupling reagents (e.g., carbodiimides), protecting groups, and solvents (often dimethylformamide or dichloromethane). Solid-phase peptide synthesis (SPPS) is commonly employed.
c. Industrial Production: While N-Hippuryl-His-Leu is not produced industrially on a large scale, it serves as a valuable research tool.
Chemical Reactions Analysis
a. Reactions: N-Hippuryl-His-Leu can undergo various reactions, including hydrolysis, amidation, and peptide bond cleavage.
b. Common Reagents and Conditions:- Hydrolysis : Acidic or enzymatic hydrolysis.
- Amidation : Treatment with ammonia or amine derivatives.
- Peptide Bond Cleavage : Acidic or basic conditions.
c. Major Products: The major products are the constituent amino acids: N-Hippuric acid , L-Histidine , and L-Leucine .
Scientific Research Applications
N-Hippuryl-His-Leu hydrate finds applications in:
- Biochemistry : As a substrate for ACE activity assays.
- Medicine : Studying ACE inhibitors and their effects on blood pressure regulation.
- Pharmacology : Investigating ACE-related pathways.
Comparison with Similar Compounds
While N-Hippuryl-His-Leu is unique due to its specific sequence, similar compounds include other ACE substrates and peptide analogs.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOJMNXIJBZMPK-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584985 | |
| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-83-2 | |
| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



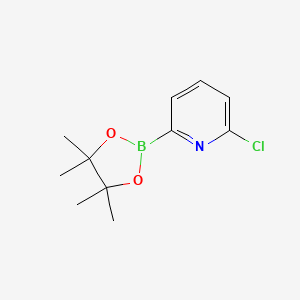



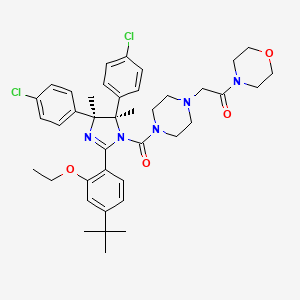
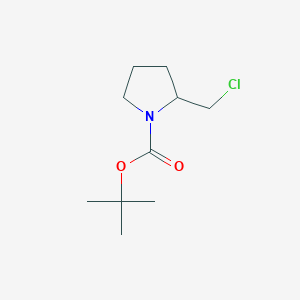

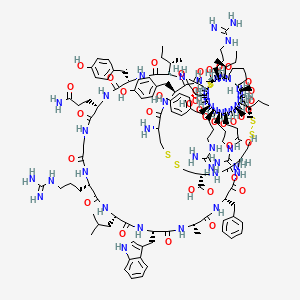
![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591195.png)
